molecular formula C7H12BrNO2 B3233547 (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid CAS No. 1353946-18-5

(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid

Cat. No.: B3233547
CAS No.: 1353946-18-5
M. Wt: 222.08 g/mol
InChI Key: BZJAJVKNMILRSH-UHFFFAOYSA-N
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Description

(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid typically involves the bromination of a pyrrolidine derivative followed by the introduction of an acetic acid group. One common method includes the reaction of pyrrolidine with bromoacetic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid: Similar structure but with a chlorine atom instead of bromine.

    (2-Methyl-pyrrolidin-1-yl)-acetic acid: Lacks the halogen substituent, leading to different reactivity.

    (2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.

Uniqueness: (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

2-[2-(bromomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJAJVKNMILRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269011
Record name 1-Pyrrolidineacetic acid, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-18-5
Record name 1-Pyrrolidineacetic acid, 2-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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